![molecular formula C13H10ClNO2 B14803795 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol is a chemical compound with the molecular formula C13H10ClNO2. It is a type of Schiff base, which is a compound containing a functional group that is a nitrogen analog of an aldehyde or ketone, with the general structure R1R2C=NR3. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound.
Vorbereitungsmethoden
The synthesis of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol typically involves the condensation reaction between 4-chlorobenzaldehyde and 1,2-diaminobenzene. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the synthesis of dyes, pigments, and polymer stabilizers.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol include other Schiff bases derived from aromatic aldehydes and amines. These compounds share similar chemical properties and applications but may differ in their specific biological activities and metal-binding affinities. Examples of similar compounds include:
- 4-{(E)-[(2-chlorophenyl)imino]methyl}benzene-1,2-diol
- 4-{(E)-[(4-bromophenyl)imino]methyl}benzene-1,2-diol .
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-2-4-11(5-3-10)15-8-9-1-6-12(16)13(17)7-9/h1-8,16-17H |
InChI-Schlüssel |
LCOKEDZUTVJLKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


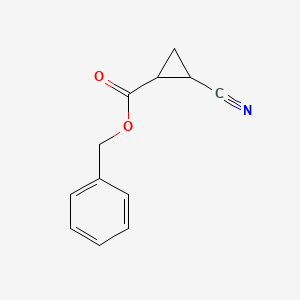
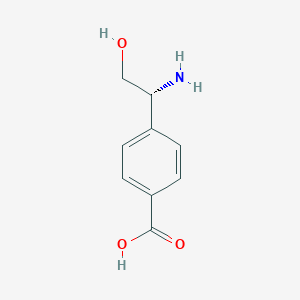
![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
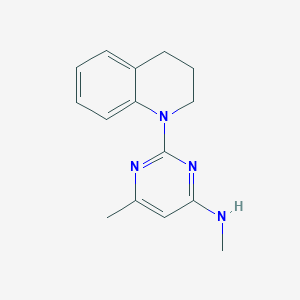

![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
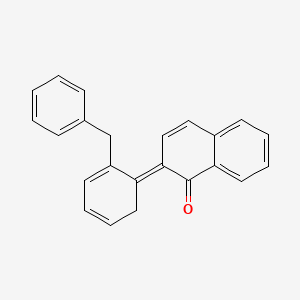
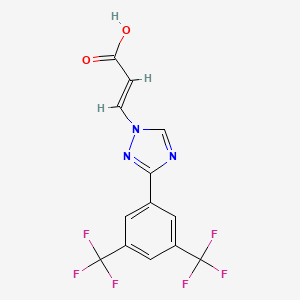

![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
